molecular formula C13H17NO3 · HCl B1162307 3,4-Methyl

3,4-Methyl

Cat. No.: B1162307
M. Wt: 271.7
InChI Key: HWTCYWAHKCLKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "3,4-Methyl" refers to Methyl 3,4-dihydroxybenzoate (MDHB), a small-molecule phenolic ester derived from benzoic acid. MDHB has garnered significant attention in neuroscience research due to its ability to modulate neural stem cell (NSC) differentiation and promote neurogenesis. Structurally, MDHB features a catechol moiety (3,4-dihydroxybenzene) esterified with a methyl group, which enhances its bioavailability and stability compared to non-esterified catechols like 3,4-dihydroxybenzoic acid .

MDHB exhibits neuroprotective and neurogenic properties. Studies demonstrate its efficacy in protecting SH-SY5Y neuronal cells against oxidative damage induced by tert-butyl hydroperoxide (TBHP) via antioxidant pathways . Furthermore, MDHB promotes cortical neuron survival and neurite outgrowth by activating the adenosine A2a receptor/PI3K/Akt signaling pathway . Its most notable application lies in inducing NSC differentiation into cholinergic neurons, a critical target for treating neurodegenerative disorders like Alzheimer’s disease .

Properties

Molecular Formula

C13H17NO3 · HCl

Molecular Weight

271.7

InChI

InChI=1S/C13H17NO3.ClH/c1-8(2)14-9(3)13(15)10-4-5-11-12(6-10)17-7-16-11;/h4-6,8-9,14H,7H2,1-3H3;1H

InChI Key

HWTCYWAHKCLKCN-UHFFFAOYSA-N

SMILES

O=C(C(C)NC(C)C)C1=CC=C(OCO2)C2=C1.Cl

Synonyms

iPRONE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

MDHB belongs to the catechol derivative family, sharing structural similarities with compounds like L-DOPA methyl ester , 3,4-dihydroxybenzylamine , and caffeic acid phenethyl ester (CAPE) . Below is a comparative analysis of MDHB and key analogues:

Compound Structure Mechanism of Action Biological Effects Applications
Methyl 3,4-dihydroxybenzoate (MDHB) Catechol ester with methyl group Inhibits AKT phosphorylation; activates GSK3β/β-catenin degradation Induces cholinergic neuron differentiation; neuroprotection Neurodegenerative disease research
L-DOPA methyl ester Catechol with methylated amino acid side chain Precursor for dopamine synthesis; metabolized by tyrosinase Limited cytotoxicity in melanoma cells Parkinson’s disease therapy
3,4-Dihydroxybenzylamine Catechol with benzylamine group Tyrosinase-dependent oxidation to cytotoxic quinones Moderate cytotoxicity in melanoma/non-melanoma cells Anticancer research
Caffeic acid phenethyl ester (CAPE) Catechol with phenethyl ester Antioxidant via NF-κB inhibition; anti-inflammatory Neuroprotection in ischemia models Anti-inflammatory and antioxidant use

Key Differentiators of MDHB

  • Mechanistic Specificity : Unlike L-DOPA methyl ester and 3,4-dihydroxybenzylamine, which rely on tyrosinase activation for cytotoxicity , MDHB operates through GSK3β/β-catenin signaling to regulate NSC differentiation. It suppresses AKT phosphorylation, enhancing β-catenin degradation and promoting cell-cycle exit via downregulation of Cdc20 and Tacc3 .
  • Neuronal Subtype Specificity : MDHB uniquely drives NSCs toward cholinergic neurons (marked by SYN1, PSD-95, and ChAT expression), whereas other catechols like CAPE lack subtype specificity .
  • Neuroprotection vs. Cytotoxicity: While 3,4-dihydroxybenzylamine exhibits cytotoxicity in melanoma cells (IC90 < 2.5 µg/mL) , MDHB enhances neuronal survival under oxidative stress (EC50 ~16 µM) .

Research Findings

  • MDHB vs. Wnt Pathway Activators : Wnt agonists promote NSC differentiation via β-catenin stabilization, whereas MDHB reduces β-catenin levels by activating GSK3β, suggesting divergent pathways to similar endpoints (neuronal maturation) .

Critical Analysis of Evidence

  • Consistencies : Multiple studies confirm MDHB’s role in cholinergic differentiation via GSK3β activation and Isl1 upregulation . Neuroprotective effects are replicated across in vitro models .
  • Gaps: Structural comparisons with non-catechol neurogenic agents (e.g., retinoic acid) are absent. Long-term functional integration of MDHB-induced neurons in vivo remains unverified.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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